molecular formula C16H19NOS B14548618 N-Benzyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide CAS No. 62187-78-4

N-Benzyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide

Cat. No.: B14548618
CAS No.: 62187-78-4
M. Wt: 273.4 g/mol
InChI Key: LOHYQGNKDNEHCD-UHFFFAOYSA-N
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Description

N-Benzyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide is an organic compound belonging to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide typically involves the reaction of benzylamine with 2-methyl-5-methylthiophene-2-carboxylic acid chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N’-(2-methoxy-5-methylphenyl)oxalamide
  • N-Benzyl-2-chloro-N-methylethanamine hydrochloride
  • N-Benzyl-2-methyl-beta-alanine

Uniqueness

N-Benzyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide is unique due to its specific structural features, including the presence of a thiophene ring and a benzyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

62187-78-4

Molecular Formula

C16H19NOS

Molecular Weight

273.4 g/mol

IUPAC Name

N-benzyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide

InChI

InChI=1S/C16H19NOS/c1-12(2)16(18)17(15-10-9-13(3)19-15)11-14-7-5-4-6-8-14/h4-10,12H,11H2,1-3H3

InChI Key

LOHYQGNKDNEHCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)N(CC2=CC=CC=C2)C(=O)C(C)C

Origin of Product

United States

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